Methylene Spacer: Topological and Conformational Differentiation
The target compound contains a methylene (–CH₂–) spacer inserted between the piperidine 4-position carbon and the isobutyramide nitrogen, whereas its closest analog, N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide (CAS 1311812-81-3), has the amide nitrogen directly attached to the piperidine ring with no spacer. This single structural difference produces a molecular weight increase from 228.33 Da (analog) to 242.36 Da (target), a difference of +14.03 Da corresponding to one CH₂ unit [1]. The methylene insertion increases the rotatable bond count by one and alters the local geometry: the piperidine-N-to-amide-carbonyl distance increases from a direct bond to a two-bond linker (piperidine–CH₂–NH–C(O)), which is expected to reduce electronic communication between the piperidine basic center and the amide moiety . For the structurally related amine precursor (CAS 956722-57-9), ACD/Labs Percepta predicts a density of 0.9±0.1 g/cm³ and a LogP of -0.05; acylation with isobutyryl chloride to form the target compound is predicted to increase LogP by approximately 1.0–1.5 units based on the added three-carbon branched acyl group .
| Evidence Dimension | Molecular weight and structural topology |
|---|---|
| Target Compound Data | MW = 242.36 g/mol; contains –CH₂– spacer between piperidine C4 and amide N; formula C₁₃H₂₆N₂O₂ |
| Comparator Or Baseline | CAS 1311812-81-3: MW = 228.33 g/mol; no spacer (direct piperidine–N–C(O) bond); formula C₁₂H₂₄N₂O₂. CAS 1170578-54-7: MW = 206.72 g/mol; no spacer, no N-(2-methoxyethyl) substituent. |
| Quantified Difference | ΔMW = +14.03 Da vs. CAS 1311812-81-3; +35.64 Da vs. CAS 1170578-54-7; additional H-bond donor (amide NH) retained only with spacer topology |
| Conditions | Structural comparison based on chemical formulas, SMILES notation, and InChI keys from Chemsrc and 001Chemical databases |
Why This Matters
The methylene spacer is not a trivial modification; it alters the conformational ensemble, the pKa of the adjacent secondary amine, and the metabolic vulnerability of the amide bond—parameters that directly affect receptor binding pose, CYP-mediated clearance, and ultimate in vivo pharmacokinetics.
- [1] 001Chemical. CAS No. 1311812-81-3, N-[1-(2-methoxyethyl)piperidin-4-yl]-2-methylpropanamide. Molecular weight: 228.33. View Source
